REACTION_CXSMILES
|
[NH2:1][C:2]([NH2:4])=[S:3].N1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1.C[OH:12]>>[NH2:1][C:2]1[S:3][C:8]([C:9](=[O:12])[CH3:10])=[C:7]([CH3:6])[N:4]=1
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled on an ice bath
|
Type
|
ADDITION
|
Details
|
After completion of the addition the reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
to warm to r
|
Type
|
STIRRING
|
Details
|
and stirring
|
Type
|
FILTRATION
|
Details
|
The precipitates were filtered
|
Type
|
WASH
|
Details
|
washed with EtOAc
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=C(N1)C)C(C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |